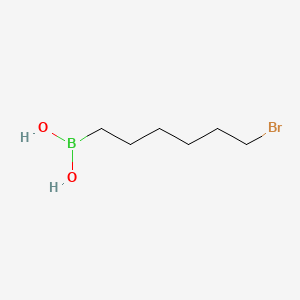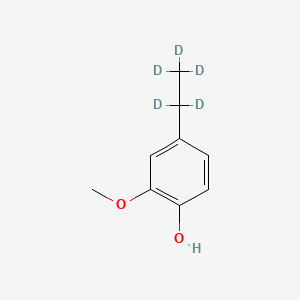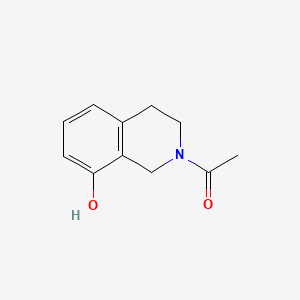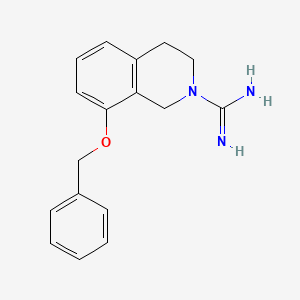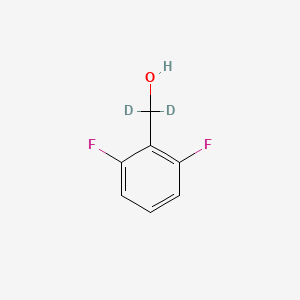
2,6-Difluorophenylmethanol-d2
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aggregation-Induced Emission (AIE)
2,6-Difluorophenylmethanol-d2: is utilized in the study of AIE, a phenomenon where non-luminescent molecules in solution emit light upon aggregation . This property is crucial for developing new organic luminophores for delayed luminescence-based applications, such as time-gated bio-sensing and temperature sensing. The compound’s ability to exhibit AIE can lead to advancements in molecular thermometers that operate under aqueous conditions.
Thermally Activated Delayed Fluorescence (TADF)
The compound’s structure allows for the exploration of TADF, where the emission of light is delayed due to thermal activation . This characteristic is significant for creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The study of 2,6-Difluorophenylmethanol-d2 in this context can contribute to the development of more efficient and longer-lasting OLED materials.
FtsZ Allosteric Inhibition
In the field of microbiology, 2,6-Difluorophenylmethanol-d2 plays a role in the investigation of FtsZ allosteric inhibition . FtsZ is a protein essential for bacterial cell division, and its inhibition can lead to new antibacterial agents. The compound’s structure aids in understanding the interactions within the allosteric pocket of FtsZ, which is pivotal for designing novel antibiotics.
Molecular Docking Studies
2,6-Difluorophenylmethanol-d2: is used in molecular docking studies to simulate its interaction with various proteins . These studies help in predicting the binding affinities and conformations of the compound within biological targets, which is beneficial for drug design and discovery processes.
Metabolic Research
The deuterated form of the compound, 2,6-Difluorophenylmethanol-d2 , is valuable in metabolic research . Stable isotope labeling allows researchers to trace metabolic pathways safely in vivo, providing insights into the metabolism of drugs and other substances within the body.
Environmental Pollutant Standards
In environmental science, 2,6-Difluorophenylmethanol-d2 is used as a standard for stable isotope-labeled compounds . These standards are essential for the detection and quantification of pollutants in air, water, soil, and food, contributing to environmental monitoring and safety assessments.
Safety And Hazards
Propriétés
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenylmethanol-d2 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




